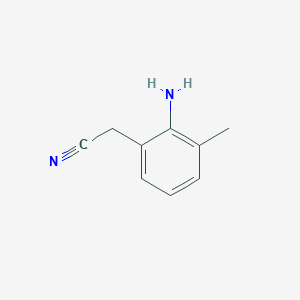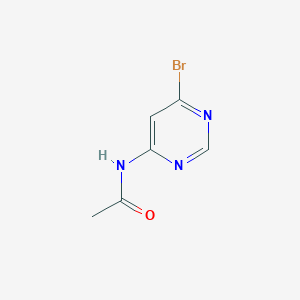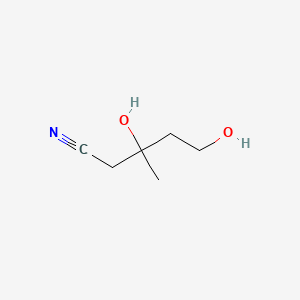
(2-Amino-3-methylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, (2-amino-m-tolyl)-: is an organic compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . . This compound is characterized by the presence of an amino group and a methyl group attached to the benzene ring, along with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Amination: One common method involves the nitration of toluene to form nitrotoluene, followed by reduction to form aminotoluene.
Aromatic Substitution:
Industrial Production Methods: Industrial production often involves the use of catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to facilitate the desired reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetonitrile, (2-amino-m-tolyl)- can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the amino or nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Amines and other reduced compounds.
Substitution Products: Compounds with different functional groups replacing the amino or nitrile group.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: Acetonitrile, (2-amino-m-tolyl)- is used as a building block in the synthesis of various heterocyclic compounds.
Biology:
Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: The compound is explored for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways: Acetonitrile, (2-amino-m-tolyl)- exerts its effects through interactions with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the context of its use, such as in biochemical studies or pharmaceutical applications .
Comparison with Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the aromatic ring.
Benzylamine: Contains an amino group attached to a benzene ring but lacks the nitrile group.
Tolunitrile: Contains a nitrile group attached to a toluene ring but lacks the amino group.
Uniqueness: Acetonitrile, (2-amino-m-tolyl)- is unique due to the presence of both an amino group and a nitrile group attached to the aromatic ring, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(2-amino-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-3-2-4-8(5-6-10)9(7)11/h2-4H,5,11H2,1H3 |
InChI Key |
QTYRTNRMFUZQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)

![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)








![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)
